molecular formula C10H9ClFNO B13253992 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13253992
M. Wt: 213.63 g/mol
InChI Key: LXWMGSCRBGFTDK-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the indole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific chloro and fluoro substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

7-chloro-4-fluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9ClFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

LXWMGSCRBGFTDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2NC1=O)Cl)F)C

Origin of Product

United States

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